molecular formula C15H15ClN2OS B2642340 (2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one CAS No. 1382694-68-9

(2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2642340
CAS No.: 1382694-68-9
M. Wt: 306.81
InChI Key: BYHLWSZUYNZEEO-BQYQJAHWSA-N
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Description

The compound (2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a synthetic organic molecule characterized by a thiazole ring substituted with a 3-chlorophenyl group and a dimethylamino group

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, (2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers or other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Enone System: The final step involves the formation of the enone system through a Knoevenagel condensation reaction between the thiazole derivative and a dimethylamino-substituted aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone system, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the enone system suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one: can be compared with other thiazole derivatives such as:

Uniqueness

The unique combination of the 3-chlorophenyl group, the thiazole ring, and the dimethylamino group in this compound provides distinct chemical properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

(E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-14(13(19)7-8-18(2)3)20-15(17-10)11-5-4-6-12(16)9-11/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHLWSZUYNZEEO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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